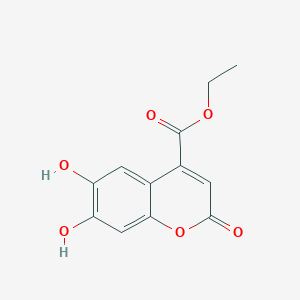

Esculetin-4-carboxylic acid ethyl ester

Description

Properties

IUPAC Name |

ethyl 6,7-dihydroxy-2-oxochromene-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O6/c1-2-17-12(16)7-4-11(15)18-10-5-9(14)8(13)3-6(7)10/h3-5,13-14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLQJJYMVWQTQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)OC2=CC(=C(C=C12)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Esculetin-4-carboxylic acid ethyl ester can be synthesized through the cyclization of 1,2,4-benzenetriol and ethyl propionate under microwave irradiation using zinc chloride as a catalyst. The optimal reaction conditions involve a molar ratio of 1:1 for 1,2,4-benzenetriol and ethyl propionate, with 3.5 grams of zinc chloride. The reaction is carried out at 105°C for 10 minutes with a microwave power of 400 watts .

Industrial Production Methods: Industrial production methods for esculetin-4-carboxylic acid ethyl ester typically involve large-scale synthesis using similar reaction conditions as described above. The use of microwave irradiation and zinc chloride as a catalyst ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Esculetin-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and corresponding reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Esculetin-4-carboxylic acid ethyl ester (C12H10O6) is characterized by its ethyl ester functional group attached to the 4-carboxylic acid of esculetin. The compound has been isolated from marine sources, notably the sponge Axinella corrugata, and its structure has been confirmed through various spectroscopic techniques including NMR and mass spectrometry .

Pharmacological Applications

2.1 Antiviral Activity

One of the most significant applications of esculetin-4-carboxylic acid ethyl ester is its antiviral properties. Research indicates that it acts as an inhibitor of the SARS-CoV-2 3CL protease, which is crucial for viral replication. In vitro studies demonstrated that this compound effectively inhibited the protease with an ID50 value of 46 μmol L^-1, showcasing its potential as a therapeutic agent against coronavirus infections .

2.2 Anti-inflammatory Effects

Esculetin-4-carboxylic acid ethyl ester exhibits anti-inflammatory properties, making it a candidate for treating inflammatory conditions. It has been shown to inhibit the depletion of proteoglycan from cartilage matrices, suggesting its utility in managing diseases like rheumatoid arthritis and osteoarthritis . The compound's ability to protect cartilage indicates its role as a chondroprotective agent .

2.3 Antioxidant Properties

The compound also demonstrates significant antioxidant activity, which can mitigate oxidative stress-related damage in cells. Studies have reported that esculetin derivatives can scavenge free radicals and reduce lipid peroxidation, providing protective effects against oxidative stress in various cellular models . This property is crucial in developing therapies for conditions exacerbated by oxidative damage, such as cancer and cardiovascular diseases.

Case Studies and Research Findings

Several studies highlight the applications and efficacy of esculetin-4-carboxylic acid ethyl ester:

Mechanism of Action

The mechanism of action of esculetin-4-carboxylic acid ethyl ester involves its ability to modulate various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by upregulating antioxidant enzymes.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins (IL-1β, IL-6).

Anticancer Activity: It induces apoptosis in cancer cells by modulating pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

Comparison with Similar Compounds

Esculetin-4-Carboxylic Acid Methyl Ester

Esculetin (6,7-Dihydroxycoumarin)

- Source : Widely found in plants like Artemisia and Cichorium species.

- Structural Differences : Lacks the carboxylic acid ester group at position 3.

- The absence of the 4-carboxylic ester group likely reduces its affinity for 3CLpro .

Scopoletin (7-Hydroxy-6-Methoxycoumarin)

- Source : Common in Scopolia and Solanum species.

- Structural Differences : Methoxy group at position 6 and hydroxyl at position 5.

- Activity : Primarily exhibits anti-diabetic and anti-cancer effects. Its lack of 4-carboxylic ester substitution limits protease inhibition efficacy .

Comparison with Functionally Similar Antiviral Compounds

Geranylated Flavonoids (e.g., Tomentin A–E)

- Source : Isolated from Paulownia tree fruits .

- Structural Differences: Flavonoid backbone with geranyl side chains.

- Activity : Inhibit SARS-CoV PLpro (papain-like protease) but lack reported IC50 values. Unlike esculetin-4-carboxylic acid ethyl ester, these target a different viral protease, suggesting divergent mechanisms .

Dieckol (Phlorotannin)

Betulinic Acid (Triterpenoid)

- Source : Derived from Betula species.

- Structural Differences : Pentacyclic triterpene scaffold.

- Activity : Broad-spectrum antiviral activity, including inhibition of HIV-1 protease. Its mechanism differs from esculetin-4-carboxylic acid ethyl ester, which targets coronaviral proteases specifically .

Data Table: Key Comparative Metrics

| Compound | Source | Target Protease | IC50 (µM) | Cytotoxicity (Vero Cells) | Key Structural Features |

|---|---|---|---|---|---|

| Esculetin-4-carboxylic acid ethyl ester | Axinella cf. corrugata | SARS-CoV 3CLpro | 46 | Non-cytotoxic | 4-Carboxylic ethyl ester, coumarin |

| Dieckol | Ecklonia cava | SARS-CoV 3CLpro | 16.8 | Not reported | Phlorotannin polymer |

| Geranylated Flavonoids | Paulownia tree | SARS-CoV PLpro | N/A | N/A | Geranyl-substituted flavonoids |

| Esculetin | Plants (e.g., Artemisia) | N/A | N/A | N/A | 6,7-Dihydroxycoumarin |

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR) : The 4-carboxylic ethyl ester group in esculetin-4-carboxylic acid ethyl ester is critical for 3CLpro binding, likely through hydrogen bonding and hydrophobic interactions with the protease’s catalytic dyad (Cys145 and His41) .

Biological Activity

Esculetin-4-carboxylic acid ethyl ester (ECAEE), a coumarin derivative, has garnered attention for its biological activities, particularly in antiviral and anti-inflammatory applications. This compound is isolated from the marine sponge Axinella cf. corrugata and has shown promising results in various biological assays.

Chemical Structure and Properties

ECAEE is characterized by the molecular formula . The compound's structure includes an ethyl ester group, which contributes to its solubility and biological activity. The molecular ion peak for ECAEE is observed at m/z 523, indicating its dimerized sodium adduct form .

Antiviral Activity

ECAEE has been identified as an effective inhibitor of the SARS-CoV 3CL protease, which is crucial for viral replication. In vitro studies demonstrated that ECAEE inhibited SARS-CoV replication in Vero cells at non-cytotoxic concentrations. The half-maximal inhibitory concentration (IC50) for ECAEE against recombinant 3CL protease was determined to be 46 μmol/L .

| Compound | IC50 (μmol/L) | Target |

|---|---|---|

| Esculetin-4-carboxylic acid ethyl ester | 46 | SARS-CoV 3CL protease |

Anti-inflammatory Effects

Research indicates that ECAEE possesses anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines in various cell models. These effects are attributed to the modulation of signaling pathways involved in inflammation, such as NF-kB and Nrf2 pathways .

The antiviral activity of ECAEE is primarily due to its ability to inhibit the enzymatic activity of the SARS-CoV 3CL protease. This inhibition prevents the cleavage of viral polyproteins, thereby halting viral replication. Additionally, its anti-inflammatory effects may arise from its capacity to scavenge reactive oxygen species (ROS) and inhibit inflammatory mediators .

Case Studies and Research Findings

- In Vitro Studies on SARS-CoV :

- Anti-inflammatory Research :

Q & A

Q. What are the established synthetic routes for producing esculetin-4-carboxylic acid ethyl ester, and what are their yields?

The compound is synthesized via a three-step protocol starting from 3-hydroxy-4-methoxybenzaldehyde. Key steps include:

- Step 1 : Oxidation with m-CPBA (70% yield).

- Step 2 : Esterification using SDO and H₃PO₄ (46% yield).

- Step 3 : Deprotection with boron tribromide (BBr₃) in CH₂Cl₂ (84% yield), yielding the final product with a 27% overall yield . Methodological considerations include optimizing reaction conditions (e.g., solvent choice, catalyst purity) and verifying intermediates via spectroscopic techniques.

Q. How is the structural identity of esculetin-4-carboxylic acid ethyl ester confirmed in synthetic studies?

Structural confirmation relies on NMR (¹H, ¹³C, DEPT) and high-resolution mass spectrometry (TOF/ESI-MS) . For example:

- ¹H NMR reveals six singlets, including phenolic hydrogens (δ 10.44, 9.60) and a methoxyl group (δ 3.91).

- TOF/ESI-MS identifies dimerized sodium adducts (e.g., m/z 495.0544 for the methyl ester analog), with HRMS data matching theoretical calculations . Total synthesis is critical to resolve ambiguities in natural product isolation artifacts .

Q. What spectroscopic techniques are essential for characterizing esculetin-4-carboxylic acid ethyl ester?

Key techniques include:

- UV-Vis spectroscopy (λmax 207, 239, 271, 375 nm) to detect chromophores.

- 2D NMR (COSY, HSQC, HMBC) to assign coupling patterns and verify aromatic/ester functional groups.

- DEPT 13C NMR to distinguish quaternary carbons (e.g., δ 164.4, 160.0) from methine and methyl groups .

Advanced Research Questions

Q. How can researchers design bioactivity assays to evaluate esculetin-4-carboxylic acid ethyl ester’s inhibitory effects on viral proteases like 3CLpro?

- Assay Design : Use recombinant 3CLpro in vitro with fluorogenic substrates. Measure inhibition via dose-response curves (ID₅₀ = 46 μmol L⁻¹ reported ).

- Controls : Include positive controls (e.g., known protease inhibitors) and validate enzyme activity with kinetic assays.

- Data Interpretation : Normalize activity against solvent blanks and assess statistical significance using ANOVA or t-tests .

Q. How should conflicting bioactivity data (e.g., loss of cytotoxicity but protease inhibition) be analyzed?

Conflicting results may arise from:

- Compound stability : Degradation during fractionation (e.g., loss of cytotoxicity in marine sponge extracts ).

- Assay specificity : Use orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to confirm target engagement.

- Purity verification : Re-analyze fractions via HPLC or LC-MS to rule out matrix effects .

Q. What strategies optimize the synthesis yield of esculetin-4-carboxylic acid ethyl ester?

- Catalyst Screening : Test alternatives to SDO (e.g., lipases) for esterification efficiency.

- Solvent Optimization : Replace CH₂Cl₂ with greener solvents (e.g., EtOAc) in BBr₃-mediated deprotection.

- Process Monitoring : Use TLC or in situ FTIR to track reaction progress and minimize side products .

Q. How can structure-activity relationship (SAR) studies guide the modification of esculetin-4-carboxylic acid ethyl ester?

- Functional Group Analysis : Compare methyl vs. ethyl esters for solubility and binding affinity.

- Scaffold Hybridization : Introduce substituents (e.g., halogens) at C-4 or C-8 positions to enhance protease inhibition.

- Computational Modeling : Docking studies (e.g., AutoDock) predict interactions with 3CLpro’s active site .

Q. What methodologies ensure reproducibility in studies involving esculetin-4-carboxylic acid ethyl ester?

- Detailed Protocols : Report reaction conditions (temperature, solvent ratios) and purification steps (e.g., column chromatography gradients).

- Supplementary Data : Provide raw NMR/MS spectra and crystallographic data (if available) in open-access repositories .

- Independent Replication : Collaborate with external labs to validate synthetic and bioassay results .

Data Analysis and Reporting

Q. How should researchers statistically analyze bioactivity data for esculetin-4-carboxylic acid ethyl ester?

Q. What are the best practices for presenting spectroscopic and chromatographic data in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.